molecular formula C38H59N5O6S B12405007 (S,R,S)-AHPC-C10-NHBoc

(S,R,S)-AHPC-C10-NHBoc

Cat. No.: B12405007
M. Wt: 714.0 g/mol
InChI Key: FQBQNOYAEJYLSV-YLJHYDRVSA-N
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Description

(S,R,S)-AHPC-C10-NHBoc is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C10-NHBoc typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of key intermediates through reactions such as alkylation, acylation, and protection/deprotection steps. The stereochemistry is carefully controlled through the use of chiral catalysts or chiral starting materials to ensure the desired configuration is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C10-NHBoc can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups on the compound.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S,R,S)-AHPC-C10-NHBoc has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C10-NHBoc involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. This can result in various effects, such as inhibition or activation of enzymatic activity, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S,R,S)-AHPC-C10-NHBoc include other stereochemically defined molecules with similar functional groups and structural motifs. Examples include:

  • (R,S,R)-AHPC-C10-NHBoc
  • (S,S,S)-AHPC-C10-NHBoc
  • (R,R,R)-AHPC-C10-NHBoc

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry, which can lead to different reactivity and biological activity. The unique arrangement of atoms in this compound allows it to interact with molecular targets in ways that its stereoisomers cannot, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C38H59N5O6S

Molecular Weight

714.0 g/mol

IUPAC Name

tert-butyl N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]carbamate

InChI

InChI=1S/C38H59N5O6S/c1-26-32(50-25-41-26)28-19-17-27(18-20-28)23-40-34(46)30-22-29(44)24-43(30)35(47)33(37(2,3)4)42-31(45)16-14-12-10-8-9-11-13-15-21-39-36(48)49-38(5,6)7/h17-20,25,29-30,33,44H,8-16,21-24H2,1-7H3,(H,39,48)(H,40,46)(H,42,45)/t29-,30+,33-/m1/s1

InChI Key

FQBQNOYAEJYLSV-YLJHYDRVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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